molecular formula C11H12O2 B2377117 2-(3-Cyclopropylphenyl)acetic acid CAS No. 1540440-87-6

2-(3-Cyclopropylphenyl)acetic acid

Cat. No.: B2377117
CAS No.: 1540440-87-6
M. Wt: 176.215
InChI Key: QOBBIGITZNWWSZ-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylphenyl)acetic acid is an organic compound with the molecular formula C11H12O2. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropylphenyl)acetic acid typically involves the cyclopropanation of a suitable phenylacetic acid derivative. One common method includes the reaction of 3-cyclopropylbenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired acetic acid derivative . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropylphenyl ketones, while reduction can produce cyclopropylphenyl alcohols .

Scientific Research Applications

2-(3-Cyclopropylphenyl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Cyclopropylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The cyclopropyl group can enhance binding affinity and specificity, making the compound a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclopropylphenyl)acetic acid is unique due to the presence of both a cyclopropyl group and a phenyl ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .

Properties

IUPAC Name

2-(3-cyclopropylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBBIGITZNWWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540440-87-6
Record name 2-(3-cyclopropylphenyl)acetic acid
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